molecular formula C20H25FN8O B6467738 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine CAS No. 2640951-59-1

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Cat. No.: B6467738
CAS No.: 2640951-59-1
M. Wt: 412.5 g/mol
InChI Key: CSJAETCCEDHOHE-UHFFFAOYSA-N
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Description

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a purine-derived compound featuring a piperazine ring substituted at the 6-position with a 6-ethyl-5-fluoropyrimidin-4-yl group and a tetrahydrofuran (oxolan)-methyl substituent at the 9-position. The ethyl-fluoropyrimidine moiety may enhance lipophilicity and metabolic stability, while the oxolan group could influence solubility and conformational flexibility.

Properties

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN8O/c1-2-15-16(21)18(23-11-22-15)27-5-7-28(8-6-27)19-17-20(25-12-24-19)29(13-26-17)10-14-4-3-9-30-14/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJAETCCEDHOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound, characterized by its purine base, piperazine ring, and specific substitutions, exhibits diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C16H21FN6OC_{16}H_{21}FN_{6}O, with a molecular weight of 348.4 g/mol. The compound features distinct functional groups that contribute to its biological activity, including:

  • Purine Base : Known for its role in nucleic acid structure and function.
  • Piperazine Ring : Often associated with various pharmacological effects, including anxiolytic and antipsychotic activities.
  • Fluoropyrimidine Moiety : Enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine moiety may improve its binding affinity, while the piperazine ring can modulate pharmacokinetic properties. This compound may inhibit or activate various biochemical pathways, leading to its observed effects.

Antiviral Properties

Research has indicated that compounds structurally related to 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine exhibit antiviral activity against several viruses. For instance, studies have shown that similar fluoropyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, likely through the activation of apoptotic pathways. The presence of the piperazine ring may enhance these effects by interacting with cellular signaling pathways.

Antimicrobial Effects

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, comparable to established antibiotics.

Study 1: Antiviral Activity Assessment

A study published in Molecules evaluated the antiviral efficacy of related compounds against influenza virus. The results indicated that derivatives exhibited significant inhibition of viral replication at low concentrations, highlighting the potential for further development as antiviral agents .

Study 2: Anticancer Mechanism Elucidation

In a separate investigation focused on anticancer properties, researchers demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment led to increased levels of pro-apoptotic proteins .

Study 3: Antimicrobial Evaluation

A recent publication detailed the antibacterial evaluation of related piperazine derivatives. Compounds were tested against various bacterial strains, with some exhibiting MIC values lower than those of standard antibiotics like linezolid. The study emphasized the importance of structural modifications in enhancing antibacterial effectiveness .

Comparative Analysis

To better understand the biological activity of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
Compound APurine base + PiperazineAntiviral, Anticancer
Compound BFluoropyrimidine + PiperazineAntimicrobial
6-[4-(6-Ethyl...]Purine + Piperazine + OxolaneBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 6-piperazin-1-yl-purine derivatives, focusing on structural variations, physicochemical properties, and pharmacological implications.

Substituent Variations and Physicochemical Properties

Key Structural Differences :

  • Piperazine Substituents: The target compound bears a 6-ethyl-5-fluoropyrimidin-4-yl group on the piperazine ring. This contrasts with acylated piperazines (e.g., 3,3-dimethylbutanoyl in 35 ), trifluoroacetyl in 30 , or sulfonyl groups (e.g., isopropylsulfonyl in 11 ). Fluorination at the pyrimidine ring (5-fluoro) may enhance binding affinity and metabolic resistance compared to non-fluorinated analogs.
  • Purine Substituents :
    • The oxolan-2-ylmethyl group at the 9-position differs from chlorophenyl (e.g., 35–38 ) or methyl groups (e.g., B5 ). Oxolan’s oxygen atom may improve solubility via hydrogen bonding.

Physicochemical Comparisons :

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) References
Target Compound C₂₀H₂₅FN₈O₂ 444.47 6-ethyl-5-fluoropyrimidin-4-yl; oxolan-2-ylmethyl ~2.5*
6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-purine C₁₃H₁₄N₈ 282.31 Pyrimidin-2-yl 1.22
35 (Chlorophenyl-acylpiperazine) C₂₈H₂₅Cl₂N₆O 523.5 3,3-Dimethylbutanoyl; chlorophenyl ~4.0
11 (Isopropylsulfonylpiperazine) C₂₃H₂₁Cl₂N₇O₂S 517.4 Isopropylsulfonyl; chlorophenyl ~3.8
B5 (Biphenyl-piperazine) C₃₃H₃₆N₈O₄ 616.69 Biphenyl; benzyloxymethyl ~4.2

*Estimated based on structural analogs. Fluorine and oxolan may reduce logP compared to chlorophenyl derivatives.

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